molecular formula C8H12FNO B13512145 6-Fluorospiro[3.3]heptane-2-carboxamide

6-Fluorospiro[3.3]heptane-2-carboxamide

Cat. No.: B13512145
M. Wt: 157.19 g/mol
InChI Key: QTURJSPXZKNPEP-UHFFFAOYSA-N
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Description

6-Fluorospiro[3.3]heptane-2-carboxamide is a chemical compound with the molecular formula C8H12FNO and a molecular weight of 157.19 g/mol It is characterized by a spirocyclic structure, where a fluorine atom is attached to the spiro carbon, and a carboxamide group is present at the 2-position of the heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[3.3]heptane-2-carboxamide typically involves the following steps:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative. The reaction conditions often include the use of a strong base, such as sodium hydride (NaH), and a polar aprotic solvent, like dimethyl sulfoxide (DMSO).

  • Introduction of the Fluorine Atom: : The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out at low temperatures to ensure selectivity and yield.

  • Carboxamide Formation: : The carboxamide group is introduced through an amidation reaction. This can be achieved by reacting the spirocyclic intermediate with an amine, such as ammonia or a primary amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 6-Fluorospiro[3.3]heptane-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the carboxamide group to an amine or other reduced forms.

  • Substitution: : The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaN3, KCN, dimethylformamide (DMF)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Azides, nitriles

Scientific Research Applications

6-Fluorospiro[3.3]heptane-2-carboxamide has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

  • Biology: : The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts targeting specific biological pathways.

  • Medicine: : Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in terms of selectivity and efficacy.

  • Industry: : The compound is used in the development of new materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 6-Fluorospiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The spirocyclic structure may also contribute to its unique biological activity by providing a rigid and defined conformation.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorospiro[3.3]heptane-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    6-Bromospiro[3.3]heptane-2-carboxamide: Similar structure with a bromine atom instead of fluorine.

    6-Iodospiro[3.3]heptane-2-carboxamide: Similar structure with an iodine atom instead of fluorine.

Uniqueness

6-Fluorospiro[3.3]heptane-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.

Properties

Molecular Formula

C8H12FNO

Molecular Weight

157.19 g/mol

IUPAC Name

2-fluorospiro[3.3]heptane-6-carboxamide

InChI

InChI=1S/C8H12FNO/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4H2,(H2,10,11)

InChI Key

QTURJSPXZKNPEP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)F)C(=O)N

Origin of Product

United States

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